(2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol: is an organic compound characterized by a cyclohexyl group attached to a butanol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from cyclohexyl bromide and magnesium in anhydrous ether.
Addition to Ketone: The Grignard reagent is then reacted with 2,3-dimethylbutan-1-one under controlled conditions to form the desired alcohol.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form various hydrocarbons, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halides or other substituted alcohols.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemical effects in organic reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development due to its unique structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol: The enantiomer of the compound with opposite stereochemistry.
3-Cyclohexyl-2,3-dimethylbutan-1-one: The corresponding ketone.
3-Cyclohexyl-2,3-dimethylbutanoic acid: The corresponding carboxylic acid.
Uniqueness:
- The (2R) configuration provides specific stereochemical properties that can influence its reactivity and interaction with other molecules.
- The presence of both cyclohexyl and dimethyl groups gives it unique steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGGULIBUDIBI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.